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Compound of Interest

Compound Name: 9-(4-bromobutyl)-9H-carbazole

Cat. No.: B1282662

An In-depth Technical Guide to 9-(4-
bromobutyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, properties,
and synthesis of 9-(4-bromobutyl)-9H-carbazole. This compound serves as a crucial
intermediate in the synthesis of various functionalized carbazole derivatives with applications in
materials science and medicinal chemistry.

Molecular Structure and Identifiers

9-(4-bromobutyl)-9H-carbazole is a derivative of carbazole, a tricyclic aromatic heterocycle,
with a bromobutyl substituent attached to the nitrogen atom.

Molecular Structure:

Key Identifiers:
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Identifier Value

IUPAC Name 9-(4-bromobutyl)-9H-carbazole
CAS Number 10420-20-9

Molecular Formula Ci6H16BrN

Molecular Weight 302.21 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of 9-(4-bromobutyl)-9H-carbazole is
presented below. It should be noted that some of these values are predicted.

Property Value Source
Melting Point 100-109 °C Experimental
Boiling Point 436.3 +37.0°C Predicted
Density 1.32 £ 0.1 g/cm3 Predicted

Sparingly soluble in water,
more soluble in polar organic
solvents like methanol and
Solubility DMSO, and has higher General for Carbazole
solubility in non-polar organic
solvents like toluene and

benzene.[1]

Spectroscopic Analysis

While specific experimental spectra for 9-(4-bromobutyl)-9H-carbazole are not readily
available in public databases, the expected spectral characteristics can be inferred from its
structure and data for similar carbazole derivatives.

Expected Spectroscopic Data:
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e 1H NMR: The spectrum would be expected to show characteristic signals for the aromatic
protons of the carbazole ring system, likely in the range of 7.0-8.5 ppm. The butyl chain
protons would appear as multiplets in the upfield region, with the methylene group attached
to the bromine being the most downfield of the aliphatic protons.

e 13C NMR: The spectrum would display signals for the twelve aromatic carbons of the
carbazole core and the four carbons of the butyl chain. The carbon attached to the bromine
atom would be expected to resonate in the range of 30-40 ppm.

o FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to
C-H stretching of the aromatic rings and the aliphatic chain, C=C stretching of the aromatic
rings, and C-N stretching. A key feature would be the C-Br stretching vibration, typically
observed in the fingerprint region.

o Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+)
corresponding to the molecular weight of the compound. Due to the presence of bromine, an
isotopic peak (M+2) of nearly equal intensity would also be observed.

Synthesis and Experimental Protocols

9-(4-bromobutyl)-9H-carbazole is typically synthesized via the N-alkylation of carbazole. A
general experimental protocol is described below, based on procedures for similar syntheses.

[2]
General Synthesis Protocol:

» Deprotonation of Carbazole: Carbazole is treated with a strong base, such as sodium
hydride or potassium hydroxide, in an appropriate aprotic solvent like dimethylformamide
(DMF) or tetrahydrofuran (THF) to generate the carbazolide anion.

o N-Alkylation: 1,4-dibromobutane is added to the reaction mixture. The carbazolide anion acts
as a nucleophile, displacing one of the bromide ions to form 9-(4-bromobutyl)-9H-
carbazole.

o Work-up and Purification: The reaction is quenched with water, and the product is extracted
with an organic solvent. The organic layer is then washed, dried, and concentrated. The
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crude product is purified by column chromatography or recrystallization to yield the pure

compound.

Experimental Workflow Diagram:

Crude 9-(4-bromobutyl)-9H-carbazole }—>-—> Pure 9-(4-bromobutyl)-9H-carbazole

Click to download full resolution via product page
Synthesis workflow for 9-(4-bromobutyl)-9H-carbazole.

Applications in Research and Development

9-(4-bromobutyl)-9H-carbazole is a valuable building block in organic synthesis. Its primary
application is as an intermediate for the preparation of more complex carbazole derivatives.[1]
The presence of the terminal bromine atom allows for a variety of subsequent chemical
transformations, such as nucleophilic substitutions and coupling reactions.

These derivatives are being investigated for a range of applications, including:
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e Organic Electronics: As components in organic light-emitting diodes (OLEDS), solar cells,
and transistors due to the electron-donating properties of the carbazole moiety.

e Medicinal Chemistry: As a scaffold for the synthesis of compounds with potential biological
activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2] For
instance, it is a useful intermediate in the preparation of carbazole imidazolium salts with
antitumor activity.[1]

Safety and Handling

9-(4-bromobutyl)-9H-carbazole is classified as a chemical that requires careful handling.
Hazard ldentification:

o Causes skin irritation.

o Causes serious eye irritation.

Recommended Safety Precautions:

» Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate
ventilation.

» Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

o First Aid:

o

Skin Contact: Wash off with plenty of water.

[¢]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.

Inhalation: Move to fresh air.

[¢]

[¢]

Ingestion: Rinse mouth and seek medical advice.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
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Conclusion

9-(4-bromobutyl)-9H-carbazole is a key synthetic intermediate that provides a versatile
platform for the development of novel carbazole-based materials and therapeutic agents. While
detailed experimental data for the compound itself is limited in the public domain, its structural
features and reactivity make it a compound of significant interest to researchers in organic
chemistry, materials science, and drug discovery. Further research into its properties and
applications is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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